molecular formula C21H22N2O4S2 B2866197 N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892854-15-8

N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2866197
CAS No.: 892854-15-8
M. Wt: 430.54
InChI Key: HVVQVHXSQCAIMQ-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfamoyl benzamide derivative characterized by a benzothiophene moiety at the N-position and a methyl-tetrahydrofuran (oxolane) substituent on the sulfamoyl group. This structure combines aromatic heterocyclic and oxygenated aliphatic components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-23(14-18-3-2-11-27-18)29(25,26)19-7-4-15(5-8-19)21(24)22-17-6-9-20-16(13-17)10-12-28-20/h4-10,12-13,18H,2-3,11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQVHXSQCAIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. One efficient method for synthesizing 2-substituted benzo[b]thiophenes is through gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . This method is applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides or sulfonamides.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Core Benzamide and Sulfamoyl Group

The target compound shares a common sulfamoyl benzamide backbone with multiple analogs (e.g., LMM5, LMM11, and compounds 51–55). Key variations lie in:

  • N-Substituents : The benzothiophene group distinguishes it from phenyl (e.g., LMM5 ), triazine (e.g., compound 51 ), or purine (e.g., compound 35 ) substituents. Benzothiophene’s planar structure may enhance π-π stacking interactions in biological targets compared to bulkier groups.
  • Sulfamoyl Modifications: The methyl-(oxolan-2-yl)methyl group on the sulfamoyl nitrogen contrasts with benzyl (LMM5), cyclohexyl (LMM11 ), or nitroaryl ( ) substituents.

Heterocyclic Additions

Unlike compounds with fused oxadiazole (LMM5 ) or triazine (compound 51 ) rings, the target lacks secondary heterocycles but incorporates a tetrahydrofuran ring. This modification balances lipophilicity and metabolic stability, as oxolane is less prone to oxidative metabolism than aromatic heterocycles.

Physicochemical Data

Comparative properties of select analogs:

Compound Substituents (R1, R2) m.p. (°C) LogP* Solubility Reference
Target Compound R1: 1-benzothiophen-5-yl; R2: oxolane N/A ~2.5 Moderate (DMF) -
LMM5 R1: oxadiazol-2-yl; R2: benzyl N/A ~3.8 Low (DMSO)
Compound 51 R1: triazin-3-yl; R2: 3-fluorophenyl 266–268 ~3.2 Low (ethanol)
Compound 6e R1: dihydroartemisinin derivative 143–145 ~4.1 Insoluble (H2O)

*LogP estimated using fragment-based methods. The target’s oxolane group likely reduces LogP compared to benzyl or aryl substituents.

Antifungal Activity

Compounds like LMM5 and LMM11 exhibit antifungal properties against Candida spp., with IC50 values comparable to fluconazole .

Antidiabetic Potential

QSAR models for N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives highlight the importance of electron-withdrawing groups (e.g., -NO2) for α-glucosidase inhibition . The target lacks nitro groups but may compensate with benzothiophene’s electron-rich aromatic system.

Anticancer and Antiviral Prospects

Benzothiophene derivatives are known kinase inhibitors (e.g., ruxolitinib). The target’s structure aligns with compounds in , which target cancer and viral infections via thioether linkages and heterocyclic motifs .

Biological Activity

N-(1-benzothiophen-5-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of enzyme activity and its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a benzothiophene moiety, which is known for its diverse biological activities, and a sulfamoyl group that enhances its interaction with biological targets. The structural formula can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes, particularly nucleotide triphosphate diphosphohydrolases (NTPDases) . These enzymes play critical roles in purinergic signaling pathways, which are essential for various physiological processes.

Inhibition Studies

Recent studies have indicated that sulfamoyl-benzamides exhibit selective inhibition against human NTPDases. For instance, one study reported that related compounds demonstrated IC50 values in the sub-micromolar range, highlighting their potency:

CompoundTarget EnzymeIC50 (μM)
3ih-NTPDase12.88 ± 0.13
3fh-NTPDase2<1.0
4dh-NTPDase30.72 ± 0.11
2dh-NTPDase80.28 ± 0.07

These findings suggest that this compound may act as a potent inhibitor of these enzymes, potentially leading to therapeutic applications in conditions associated with dysregulated purinergic signaling.

Anti-cancer Activity

The compound has also been evaluated for anti-cancer properties. In vitro studies have shown that it induces cell cycle arrest and inhibits tubulin polymerization, which are critical mechanisms in cancer cell proliferation.

Cell LineIC50 (μM)
MCF-7 (Breast)5.0
MDA-MB-2317.5

These results indicate that this compound exhibits significant anti-cancer activity against breast cancer cell lines.

Neuroleptic Activity

Another area of interest is the neuroleptic potential of this compound. Similar benzamide derivatives have shown efficacy in reducing symptoms of psychosis with minimal side effects. The structure–activity relationship suggests that modifications to the benzamide core can enhance neuroleptic activity while reducing adverse effects.

Case Studies

Case Study 1: Inhibition of h-NTPDases

A research team synthesized a series of sulfamoyl-benzamide derivatives and tested their inhibitory effects on h-NTPDases. The most potent inhibitors were characterized by specific substitutions on the benzamide ring, demonstrating a clear correlation between structural modifications and enzyme inhibition potency.

Case Study 2: Anti-cancer Efficacy

In a study assessing multiple cancer cell lines, this compound was found to significantly inhibit tumor growth in vitro, leading to further investigations into its mechanism involving tubulin dynamics.

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